Trisilane, 1,1,1,2,3,3,3-heptamethyl-2-phenyl-
Description
Historical Evolution of Polysilane Research
Organosilicon chemistry emerged in the late 19th century with the pioneering work of Friedel and Crafts, who first isolated tetraethylsilane (Et₄Si) through the reaction of diethylzinc (Et₂Zn) with silicon tetrachloride (SiCl₄) at elevated temperatures. This discovery laid the groundwork for Frederick Stanley Kipping’s transformative contributions in the early 20th century, particularly his adaptation of the Grignard reaction to synthesize organosilanes. Kipping’s method, involving the reaction of SiCl₄ with ethylmagnesium iodide (EtMgI), enabled the systematic production of organosilanes with varying alkyl substituents, a breakthrough that earned him recognition through the ACS Award for Organosilicon Chemistry.
The mid-20th century witnessed another milestone with Eugene Rochow and Richard Müller’s development of the direct process in 1941–1942. This industrially scalable method involved the catalytic reaction of silicon metal with methyl chloride (MeCl) in the presence of copper, yielding dimethyldichlorosilane (Me₂SiCl₂). These advances not only democratized access to functional organosilanes but also set the stage for exploring complex architectures like branched trisilanes.
Polysilanes, characterized by Si–Si backbone structures, gained prominence after Charles A. Burkhard’s 1949 synthesis of poly(dimethylsilylene) via the Wurtz coupling of dimethyldichlorosilane with sodium metal. This reaction highlighted the potential for creating silicon-based polymers with unique optoelectronic properties, paving the way for derivatives such as trisilane, 1,1,1,2,3,3,3-heptamethyl-2-phenyl-.
Significance of Branched Trisilane Architectures in Modern Chemistry
Branched trisilanes distinguish themselves from linear analogues through enhanced steric effects and electronic delocalization. The compound trisilane, 1,1,1,2,3,3,3-heptamethyl-2-phenyl-, exemplifies this with its heptamethyl and phenyl substituents, which induce significant σ-conjugation across the silicon backbone. Such structural features alter physical properties like boiling points and solubility while enabling tailored reactivity in cross-coupling reactions.
The branching in this trisilane derivative arises from its synthetic pathway, often involving chlorination of linear precursors followed by Grignard alkylation. For instance, the reaction of 1,2-dichlorotrisilane with methylmagnesium bromide (MeMgBr) and phenylmagnesium bromide (PhMgBr) yields the target compound through sequential substitution. This method capitalizes on the electrophilic silicon centers’ affinity for nucleophiles, a hallmark of organosilicon reactivity.
Table 1: Comparative Physical Properties of Linear vs. Branched Trisilanes
| Property | Linear Trisilane (Si₃Me₈) | Branched Trisilane (C₁₅H₃₃Si₄) |
|---|---|---|
| Boiling Point (°C) | 216 | 273 |
| Molar Mass (g/mol) | 178.6 | 474.98 |
| Refractive Index | 1.412 | 1.433 |
| Absorption λ_max (nm) | 215 | 273 |
The extended σ-conjugation in branched trisilanes manifests in distinctive ultraviolet (UV) absorption spectra. For example, trisilane, 1,1,1,2,3,3,3-heptamethyl-2-phenyl-, absorbs strongly at 273 nm (4.55 eV), a bathochromic shift compared to linear analogues like permethylated trisilane (Si₃Me₈), which absorbs at 216 nm (5.75 eV). This redshift arises from enhanced orbital overlap between silicon backbone atoms and substituent groups, a phenomenon critical for applications in optoelectronics and photoresists.
Cyclic voltammetry studies further reveal the compound’s electrochemical behavior, with a first oxidation potential of 0.46 V, significantly lower than linear counterparts (e.g., 1.47 V for chlorinated derivatives). This redox activity underscores its utility in designing conductive polymers and charge-transfer complexes.
Properties
IUPAC Name |
trimethyl-(methyl-phenyl-trimethylsilylsilyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26Si3/c1-14(2,3)16(7,15(4,5)6)13-11-9-8-10-12-13/h8-12H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPBJAMQWFNHCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[Si](C)(C1=CC=CC=C1)[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404602 | |
| Record name | Trisilane, 1,1,1,2,3,3,3-heptamethyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
780-55-2 | |
| Record name | Trisilane, 1,1,1,2,3,3,3-heptamethyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisilane, 1,1,1,2,3,3,3-heptamethyl-2-phenyl- typically involves the reaction of trimethylsilyl chloride with phenylsilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
PhSiH3+ClSi(CH3)3→PhSi[Si(CH3)3]3+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Trisilane, 1,1,1,2,3,3,3-heptamethyl-2-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Trisilane, 1,1,1,2,3,3,3-heptamethyl-2-phenyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structure.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which Trisilane, 1,1,1,2,3,3,3-heptamethyl-2-phenyl- exerts its effects involves interactions with various molecular targets. The phenyl group provides a site for π-π interactions, while the silane backbone allows for flexibility and reactivity. The compound can participate in various pathways, including radical reactions and coordination with metal centers.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Thermal Comparison of Trisilane Derivatives
Q & A
Q. What are the established synthetic routes for trisilane derivatives with methyl and phenyl substituents, and how do reaction parameters influence yield and purity?
Synthesis of trisilane derivatives typically involves alkylation or silylation of silicon precursors. For example, trisilane analogs like tris(trimethylsilyl)silane (CAS 1873-77-4) are synthesized via reactions between chlorosilanes and silylating agents (e.g., trimethylchlorosilane) in inert atmospheres . Key parameters include:
- Temperature control : Reactions often proceed at low temperatures (−78°C to 25°C) to minimize side reactions.
- Catalysts : Use of Lewis acids (e.g., AlCl₃) or Grignard reagents to enhance silylation efficiency.
- Purification : Distillation or column chromatography is critical to isolate products, with yields ranging from 51% to 81% depending on stoichiometry and solvent choice .
Q. How is structural characterization of methyl/phenyl-substituted trisilanes performed, and what spectroscopic techniques are most reliable?
Structural validation employs:
- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ²⁹Si NMR to confirm substitution patterns and silicon bonding environments. For example, ²⁹Si NMR distinguishes between Si–Si and Si–C bonds in trisilane derivatives .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies molecular ion peaks and fragmentation patterns, critical for verifying purity .
- Infrared (IR) Spectroscopy : Peaks at 880–941 cm⁻¹ (Si–Si stretching) and 2161 cm⁻¹ (Si–H stretching) confirm core trisilane structures .
Advanced Research Questions
Q. How do methyl and phenyl substituents influence the thermal stability and decomposition pathways of trisilane derivatives in semiconductor applications?
Substituents significantly alter thermal behavior:
- Methyl groups : Enhance steric protection, delaying decomposition. For example, tris(trimethylsilyl)silane decomposes at >200°C, releasing SiH₄ and forming silicon films .
- Phenyl groups : Introduce π-conjugation, potentially stabilizing intermediates during pyrolysis. Thermal decomposition pathways may involve 1,2-hydrogen shifts or radical-mediated Si–Si bond cleavage .
- Applications : In chemical vapor deposition (CVD), substituted trisilanes enable low-temperature (~350–500°C) growth of strained silicon layers, critical for high-mobility transistors .
Q. What experimental conditions optimize the use of trisilane derivatives in amorphous silicon (a-Si) solar cell deposition?
Key parameters include:
- Gas-phase composition : Mixtures with H₂ (e.g., 16% trisilane in H₂ at 100 sccm) achieve deposition rates of ~50 Å/sec at 400 W RF power .
- Power and pressure : Lower RF power (200–400 W) minimizes defect density while maintaining stoichiometry .
- Substrate compatibility : Glass or Si–Ge buffers require precise temperature control (<500°C) to prevent strain relaxation .
Q. How can researchers reconcile contradictions in deposition rate data between trisilane and disilane additives?
Evidence shows trisilane and disilane provide similar deposition rates (e.g., ~50 Å/sec at R=100 dilution) despite trisilane’s higher silicon content . Contradictions arise from:
- Radical kinetics : Trisilane’s higher reactivity may lead to faster radical recombination, offsetting stoichiometric advantages.
- Gas-phase interactions : Competitive adsorption of trisilane and silane on growth surfaces reduces effective silicon incorporation .
- Methodological variables : Differences in RF power, gas flow rates, or substrate pretreatment can mask intrinsic performance disparities .
Data-Driven Methodological Questions
Q. What strategies are effective for analyzing reaction intermediates in trisilane decomposition?
- In situ FTIR spectroscopy : Monitors gas-phase intermediates (e.g., SiH₄, Si₂H₆) during thermal decomposition .
- Mass spectrometry : Identifies transient species like isotetrasilane (Si₄H₁₀) formed via 1,2-hydrogen shifts .
- Computational modeling : Density functional theory (DFT) predicts activation barriers for Si–Si bond cleavage, guiding experimental design .
Q. How can researchers mitigate challenges in synthesizing phenyl-substituted trisilanes?
- Protecting groups : Use of tert-butyldimethylsilyl (TBDMS) groups to shield reactive silicon centers during phenyl substitution .
- Low-temperature lithiation : Reacting trisilane with phenyllithium at −78°C minimizes undesired Si–Si bond scission .
- Post-synthetic modification : Electrophilic aromatic substitution on pre-formed trisilane frameworks to introduce phenyl groups .
Safety and Handling Considerations
Q. What safety protocols are essential for handling methyl/phenyl-substituted trisilanes in laboratory settings?
- Pyrophoric risk : Trisilane derivatives ignite spontaneously in air. Use glove boxes or Schlenk lines under inert gas (N₂/Ar) .
- Storage : Maintain at −20°C in sealed, Teflon-lined containers to prevent degradation .
- Waste disposal : Hydrolyze residues with ethanol/water mixtures under controlled conditions to neutralize reactive silanes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
